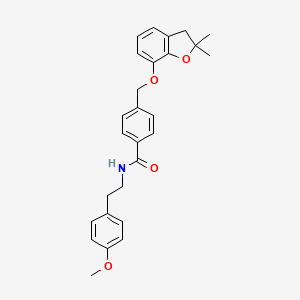
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methoxyphenethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methoxyphenethyl)benzamide is a useful research compound. Its molecular formula is C27H29NO4 and its molecular weight is 431.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methoxyphenethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's molecular formula is C20H23NO4, with a molecular weight of 341.4 g/mol. Its structure includes a benzofuran moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO4 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide |
| InChI | InChI=1S/C20H23NO4/c1-20(2)11-15-5-4-6-17(19(15)25-20)24-13-18(22)21-12-14-7-9-16(23-3)10-8-14/h4-10H,11-13H2,1-3H3,(H,21,22) |
| InChI Key | DASOWBVXTZBFOT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to influence cellular pathways by modulating enzyme activity and receptor interactions. Specific studies have indicated that compounds with similar structures can act as inhibitors of tubulin polymerization, which is crucial for cell division and cancer progression .
Anticancer Activity
Research has demonstrated that benzofuran derivatives exhibit significant anticancer properties. A related study evaluated a series of dihydrobenzofuran lignans for their anticancer activity against a panel of 60 human tumor cell lines. Compounds structurally similar to the target compound showed promising results, particularly against leukemia and breast cancer cell lines . The average GI(50) value for some derivatives was found to be less than 10 nM, indicating potent growth inhibition.
Neuropathic Pain Relief
Another area of interest is the compound's potential as a treatment for neuropathic pain. A study on related compounds revealed that they could reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a selective action on pain pathways .
Receptor Interaction
The compound may also interact with cannabinoid receptors, specifically CB2 receptors, which are implicated in pain modulation and inflammation. Agonists targeting CB2 receptors have shown efficacy in preclinical models for inflammatory and neuropathic pain . The design and synthesis of compounds with similar structures have been reported to improve drug-like properties while maintaining selectivity for CB2 over CB1 receptors .
Case Studies
- Antitumor Efficacy : A series of dihydrobenzofuran derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One particular derivative exhibited a GI(50) value of 0.3 µM against breast cancer cells, demonstrating significant antitumor potential .
- Pain Management : In a study involving spinal nerve ligation models in rats, compounds structurally related to the target compound effectively reversed neuropathic pain symptoms without impairing motor function .
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c1-27(2)17-22-5-4-6-24(25(22)32-27)31-18-20-7-11-21(12-8-20)26(29)28-16-15-19-9-13-23(30-3)14-10-19/h4-14H,15-18H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIWCQDNUGBMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














